molecular formula C23H31N5O2 B2910877 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 898459-77-3

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2910877
CAS RN: 898459-77-3
M. Wt: 409.534
InChI Key: BZRMBIVOTPFQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. This compound is a selective dopamine D3 receptor antagonist and has been found to have promising results in the treatment of various neurological disorders such as schizophrenia and drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone in lab experiments include its high potency, selectivity, and low toxicity profile. However, the limitations of using this compound include its limited solubility in water and its high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research and development of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone. One direction is to further investigate its potential in the treatment of neurological disorders such as schizophrenia and drug addiction. Another direction is to explore its potential in the treatment of other disorders that are associated with dysregulation of dopamine signaling, such as Parkinson's disease. Additionally, future research can focus on developing more efficient synthesis methods and improving the compound's solubility in water to facilitate its use in research.

Synthesis Methods

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone involves the reaction of 4-(6-bromo-pyridazin-3-yl)-piperazine with 4-ethoxybenzoyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported to have a high yield and purity, making it a suitable method for large-scale production.

Scientific Research Applications

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders. Studies have shown that this compound has potential in the treatment of schizophrenia, drug addiction, and Parkinson's disease.

properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-2-30-20-9-7-19(8-10-20)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-5-3-4-6-14-26/h7-12H,2-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMBIVOTPFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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